

An In-depth Technical Guide to (1-Chloroethyl)cyclohexane

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Compound of Interest

Compound Name: (1-Chloroethyl)cyclohexane

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Abstract

This technical guide provides a comprehensive overview of **(1-Chloroethyl)cyclohexane**, a halogenated aliphatic cyclic hydrocarbon. The document details its chemical identity, including its CAS number and IUPAC name, and summarizes its key physical and chemical properties. A potential synthetic route via free-radical chlorination is discussed, along with a detailed experimental protocol. Furthermore, this guide explores potential reaction pathways, specifically SN1 and E2 mechanisms, providing a theoretical framework for its reactivity. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the synthesis, properties, and reactions of halogenated alkanes.

Chemical Identification and Properties

(1-Chloroethyl)cyclohexane is a chlorinated derivative of ethylcyclohexane. Its core structure consists of a cyclohexane ring attached to an ethyl group, with a chlorine atom substituted on the alpha-carbon of the ethyl side chain.

Table 1: Chemical Identifiers for **(1-Chloroethyl)cyclohexane**^[1]

Identifier	Value
CAS Number	1073-43-4
IUPAC Name	1-chloroethylcyclohexane
Molecular Formula	C ₈ H ₁₅ Cl
Molecular Weight	146.66 g/mol
Canonical SMILES	CC(C1CCCCC1)Cl
InChI Key	BTQPKXKDCYSWFM-UHFFFAOYSA-N

Table 2: Estimated Physical Properties of **(1-Chloroethyl)cyclohexane**

Property	Value	Source
Boiling Point	82-82.5 °C (at 20 Torr)	[2] (for isomer (2-Chloroethyl)cyclohexane)
Density	Data not available	
Refractive Index	Data not available	

Note: Experimental physical properties for **(1-Chloroethyl)cyclohexane** are not readily available in the searched literature. The provided boiling point is for the isomeric compound (2-Chloroethyl)cyclohexane and should be considered an estimate.

Synthesis of (1-Chloroethyl)cyclohexane

A plausible method for the synthesis of **(1-Chloroethyl)cyclohexane** is the free-radical chlorination of ethylcyclohexane. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[3][4] The non-selective nature of free-radical halogenation will likely result in a mixture of chlorinated products, including substitution at various positions on the cyclohexane ring and the ethyl side chain.[3][5]

Experimental Protocol: Free-Radical Chlorination of Ethylcyclohexane

Objective: To synthesize **(1-Chloroethyl)cyclohexane** from ethylcyclohexane via free-radical chlorination.

Materials:

- Ethylcyclohexane
- Chlorine gas (Cl_2) or N-chlorosuccinimide (NCS)
- A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light source
- An inert solvent (e.g., carbon tetrachloride - Caution: Highly toxic)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a gas inlet (if using Cl_2), and a magnetic stirrer, dissolve ethylcyclohexane in a suitable inert solvent.
- Initiation:
 - Using UV light: Irradiate the reaction mixture with a UV lamp.
 - Using a chemical initiator: Add a catalytic amount of a radical initiator (e.g., AIBN) to the mixture.
- Chlorination:
 - Using Chlorine Gas: Slowly bubble chlorine gas through the reaction mixture while stirring and maintaining initiation conditions. The reaction is exothermic and should be cooled in an ice bath if necessary.

- Using N-chlorosuccinimide (NCS): Add NCS portion-wise to the reaction mixture under reflux and initiation conditions.
- Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of products.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - If chlorine gas was used, bubble nitrogen gas through the solution to remove any excess dissolved chlorine.
 - Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any HCl formed, followed by washing with water.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product mixture can be purified by fractional distillation to isolate **(1-Chloroethyl)cyclohexane** from other chlorinated isomers and unreacted starting material.

Expected Products: The free-radical chlorination of ethylcyclohexane is expected to yield a mixture of monochlorinated products, including the desired **(1-Chloroethyl)cyclohexane**.^[5]

Spectroscopic Data (Predicted)

As experimental NMR data for **(1-Chloroethyl)cyclohexane** is not readily available, the following are predicted chemical shifts based on general principles of NMR spectroscopy.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts for **(1-Chloroethyl)cyclohexane**

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH(Cl)CH ₃	~ 3.8 - 4.2	Quartet	1H
-CH(Cl)CH ₃	~ 1.5 - 1.7	Doublet	3H
Cyclohexyl-H attached to C-Cl	~ 1.8 - 2.2	Multiplet	1H
Cyclohexyl-H	~ 1.0 - 1.8	Multiplet	10H
¹³ C NMR	Predicted Chemical Shift (ppm)		
C-Cl	~ 60 - 70		
CH ₃	~ 20 - 30		
Cyclohexyl carbons	~ 25 - 45		

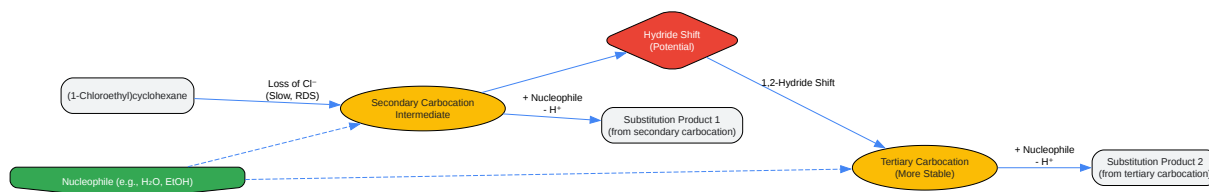
Reaction Mechanisms

(1-Chloroethyl)cyclohexane, as a secondary alkyl halide, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, depending on the reaction conditions.

SN1 Nucleophilic Substitution

In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol or water), **(1-Chloroethyl)cyclohexane** is expected to undergo a unimolecular nucleophilic substitution (SN1) reaction.

Workflow for SN1 Reaction of **(1-Chloroethyl)cyclohexane**:



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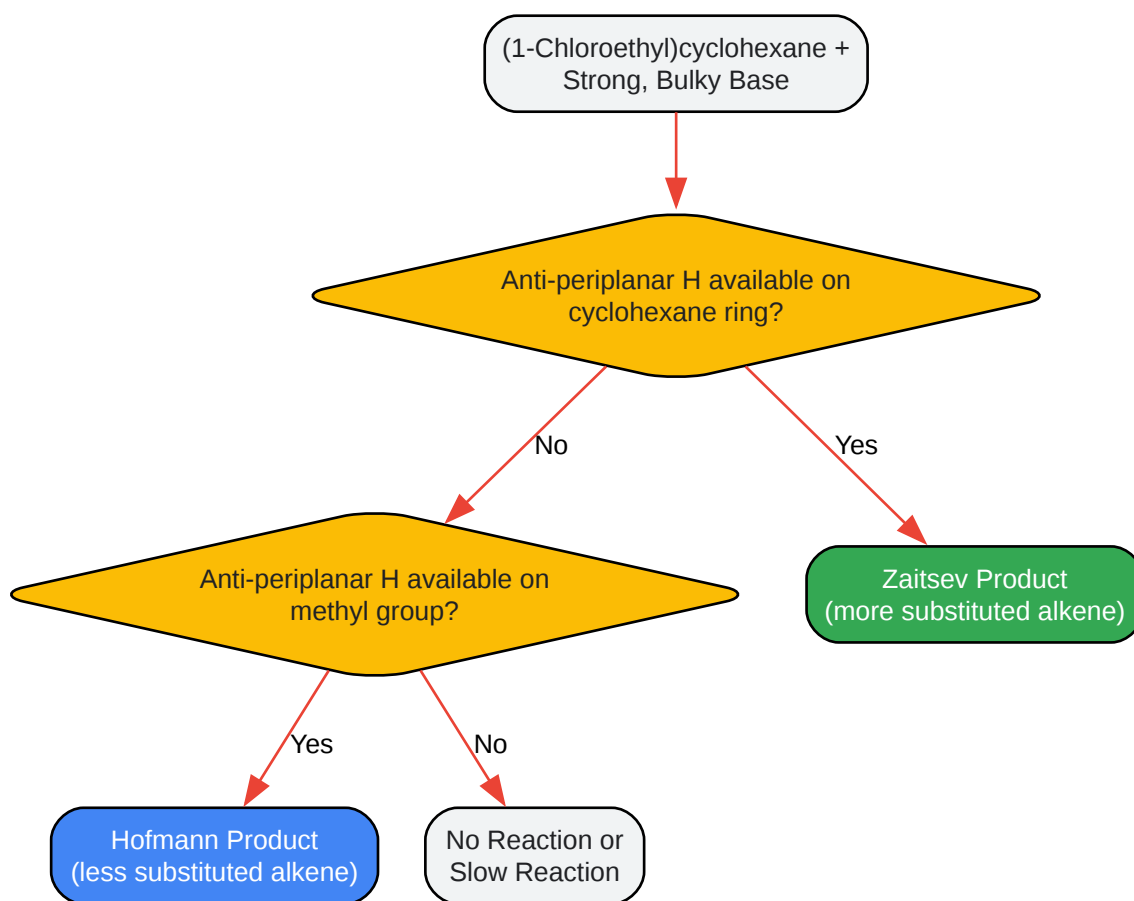
Caption: SN1 reaction pathway for **(1-Chloroethyl)cyclohexane**.

The reaction proceeds through a carbocation intermediate. A potential 1,2-hydride shift could lead to a more stable tertiary carbocation, resulting in a mixture of substitution products.

E2 Elimination

With a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction is favored. This is a concerted reaction where the base removes a proton, and the leaving group departs simultaneously to form an alkene.

Logical Flow for E2 Elimination of **(1-Chloroethyl)cyclohexane**:



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Caption: Decision pathway for E2 elimination products.

The regioselectivity of the E2 reaction (Zaitsev vs. Hofmann product) will depend on the accessibility of anti-periplanar protons and the steric bulk of the base.

Conclusion

This technical guide has provided a detailed overview of **(1-Chloroethyl)cyclohexane**, covering its fundamental chemical properties, a plausible synthetic route, and an exploration of its potential reactivity through SN1 and E2 mechanisms. While experimental data for this specific compound is limited in the public domain, this guide serves as a foundational resource for researchers and professionals, enabling them to design experiments, predict reaction outcomes, and further investigate the chemistry of this and related halogenated alkanes. Further research is warranted to experimentally determine the physical properties and

spectroscopic data for **(1-Chloroethyl)cyclohexane** to validate the predictions made within this guide.

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